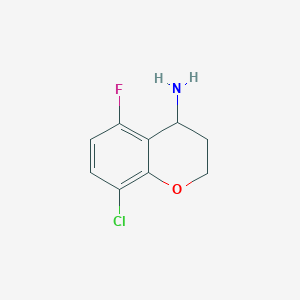8-Chloro-5-fluorochroman-4-amine
CAS No.:
Cat. No.: VC15976354
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9ClFNO |
|---|---|
| Molecular Weight | 201.62 g/mol |
| IUPAC Name | 8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine |
| Standard InChI | InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2 |
| Standard InChI Key | REXMYOGKXMUMRV-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=CC(=C2C1N)F)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
8-Chloro-5-fluorochroman-4-amine belongs to the chroman family, a class of oxygen-containing heterocycles with a benzopyran backbone. The compound’s IUPAC name, (4S)-8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine, reflects its stereospecific (S)-configuration at the 4-position amine . The planar benzopyran ring is substituted with chlorine at position 8 and fluorine at position 5, creating distinct electronic and steric environments that influence reactivity. The SMILES notation encodes this structure, highlighting the amine’s chiral center and halogen placements .
Stereochemical Considerations
The (S)-enantiomer’s three-dimensional conformation, accessible via PubChem’s 3D interactive model, reveals a non-planar amine group that projects above the chroman ring . This spatial arrangement may enhance binding affinity to chiral biological targets, such as enzymes or receptors, by optimizing hydrophobic and hydrogen-bonding interactions. Comparative studies of enantiomers in similar compounds have shown marked differences in pharmacokinetic profiles, underscoring the importance of stereochemistry in drug design .
Synthesis Pathways
Precursor Utilization
A plausible synthesis route for 8-chloro-5-fluorochroman-4-amine involves 5-chloro-8-fluorochroman-4-one as a key intermediate . This ketone derivative, documented under ChemSpider ID 37564949, can undergo reductive amination using ammonium acetate and sodium cyanoborohydride to yield the target amine. Alternative methods may employ Leuckart-Wallach reactions or catalytic hydrogenation in the presence of ammonia, though these approaches require validation through experimental studies.
Functional Group Reactivity
Physicochemical Properties
Solubility and Stability
While experimental solubility data for 8-chloro-5-fluorochroman-4-amine is scarce, its structural analog 8-chloro-6-fluorochroman-4-amine exhibits solubility in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, suggesting similar behavior for the 5-fluoro isomer . Storage at -20°C in anhydrous DMSO is recommended to prevent hydrolysis of the amine group . The compound’s logP value, estimated at 2.1 via computational methods, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Spectroscopic Characterization
Predicted NMR shifts for the (S)-enantiomer include a singlet at δ 4.2 ppm (C4-H, amine), a doublet of doublets at δ 6.8–7.1 ppm (aromatic protons), and a triplet at δ 3.1 ppm (C3-H2) . Mass spectrometry would show a molecular ion peak at m/z 201.62, with fragmentation patterns indicative of chlorine and fluorine loss.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume